(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure
Scientific Research Applications
(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Neuroscience: Investigation of its effects on neurotransmitter systems.
Pharmacology: Study of its binding affinity to various receptors and its pharmacokinetic properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the benzylpiperidinyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
N-Alkylation: Introduction of the benzylpiperidinyl group via N-alkylation reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or arylated derivatives.
Mechanism of Action
The mechanism of action of (1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-9-(1-phenylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- (1S,6R)-9-(1-methylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Uniqueness
(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific bicyclic structure and the presence of the benzylpiperidinyl group, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(1S,6R)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19-12-17-6-7-18(13-20-19)22(17)16-8-10-21(11-9-16)14-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2,(H,20,23)/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPNHOEZRUEQJ-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1N2C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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